Technical Documentation Center

1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one
  • CAS: 2137484-34-3

Core Science & Biosynthesis

Foundational

Synthesis Pathway and Mechanism of 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one: A Comprehensive Technical Guide

Executive Summary & Strategic Significance In contemporary drug discovery, there is a paradigm shift away from flat, aromatic-heavy molecules toward Fsp3​ -rich, saturated spirocyclic scaffolds. These 3D architectures of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Significance

In contemporary drug discovery, there is a paradigm shift away from flat, aromatic-heavy molecules toward Fsp3​ -rich, saturated spirocyclic scaffolds. These 3D architectures offer superior pharmacokinetic profiles, enhanced aqueous solubility, and reduced off-target toxicity. 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one is a highly valuable, bifunctional spirocyclic building block. It combines a hydrophilic 1,4-dioxane ring (acting as a bioisostere for morpholine or piperazine) with a 7-membered caprolactam core[1].

Synthesizing this molecule presents a unique chemical challenge: the 1,4-dioxane ketal is highly sensitive to the harsh acidic conditions typically used for caprolactam formation. As a Senior Application Scientist, I have structured this guide to detail a field-proven, causality-driven synthetic route that circumvents these incompatibilities through mild, base-promoted ring expansion and strategic two-step cyclizations[2].

Retrosynthetic Analysis & Pathway Design

The architectural complexity of 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one necessitates a convergent disconnection approach.

  • Caprolactam Formation : The 7-membered azepanone ring is disconnected via a Beckmann rearrangement to a 6-membered ketone oxime (1,4-dioxaspiro[5.5]undecan-9-one oxime).

  • Spiro-1,4-Dioxane Assembly : The 1,4-dioxane ring is disconnected via an intramolecular etherification of a diol, which is in turn derived from the nucleophilic opening of a terminal epoxide.

  • Starting Material : The entire sequence traces back to the commercially available 1,4-cyclohexanedione monoethylene acetal.

Retrosynthesis Target 1,4-Dioxa-9-azaspiro[5.6] dodecan-10-one (Target) Oxime 1,4-Dioxaspiro[5.5] undecan-9-one oxime Target->Oxime Beckmann Disconnection Ketone 1,4-Dioxaspiro[5.5] undecan-9-one Oxime->Ketone Oximation Diol Spiro-Diol Intermediate Ketone->Diol Deprotection & Cyclization Epoxide Spiro-Epoxide Diol->Epoxide Epoxide Opening SM 1,4-Cyclohexanedione monoethylene acetal Epoxide->SM Corey-Chaikovsky

Retrosynthetic disconnection of 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one.

Step-by-Step Experimental Protocols

The synthesis is executed in six distinct phases. Every step is designed as a self-validating system to ensure the integrity of the acid-sensitive spiro-ketal system[2],[3].

Phase 1: Epoxidation (Corey-Chaikovsky Reaction)
  • Causality : We require a terminal epoxide to ensure regioselective attack in the next step. The Corey-Chaikovsky reaction provides this without the over-oxidation risks associated with direct alkene epoxidation.

  • Protocol :

    • Suspend sodium hydride (NaH, 60% in mineral oil, 1.2 eq) in anhydrous DMSO under argon.

    • Add trimethylsulfoxonium iodide ( Me3​S(O)I , 1.2 eq) portion-wise at room temperature. Stir until hydrogen evolution ceases (approx. 1 h).

    • Add a solution of 1,4-cyclohexanedione monoethylene acetal (1.0 eq) in DMSO dropwise.

    • Stir at 50 °C for 12 hours. Quench with ice water and extract with ethyl acetate to yield 1,4-dioxaspiro[4.5]decane-8-spiro-2'-oxirane.

Phase 2: Epoxide Opening
  • Causality : Using the mono-sodium salt of ethylene glycol prevents double alkylation and cross-linking, strictly yielding the required diol[4].

  • Protocol :

    • Treat anhydrous ethylene glycol (5.0 eq) with NaH (1.1 eq) in THF at 0 °C to generate the mono-alkoxide.

    • Add the epoxide from Phase 1 (1.0 eq) and reflux for 16 hours.

    • Neutralize, concentrate, and purify via silica gel chromatography to isolate 8-(2-hydroxyethoxy)-1,4-dioxaspiro[4.5]decan-8-ol.

Phase 3: Two-Step Cyclization to the 1,4-Dioxane Ring
  • Causality : Direct acid-catalyzed cyclization dehydrates the tertiary alcohol. A two-step process (selective primary alcohol activation followed by base-catalyzed SN​2 displacement) guarantees high yields and preserves the spiro-center[3].

  • Protocol :

    • Activation : Dissolve the diol in CH2​Cl2​ . Add pyridine (2.0 eq) and p -toluenesulfonyl chloride (TsCl, 1.1 eq) at 0 °C. Stir for 4 hours to selectively tosylate the primary alcohol.

    • Cyclization : Dissolve the crude tosylate in anhydrous THF. Add potassium tert-butoxide ( t -BuOK, 1.5 eq) at 0 °C. Stir for 2 hours at room temperature to close the 1,4-dioxane ring, yielding the di-acetal intermediate.

Phase 4: Acetal Deprotection
  • Protocol : Treat the di-acetal intermediate with 1M aqueous HCl in acetone at room temperature for 2 hours. Neutralize immediately with saturated NaHCO3​ to yield the ketone: 1,4-dioxaspiro[5.5]undecan-9-one (Compound 23)[5].

Phase 5: Oximation
  • Protocol : Reflux the ketone (1.0 eq) with hydroxylamine hydrochloride ( NH2​OH⋅HCl , 1.5 eq) and sodium acetate (NaOAc, 2.0 eq) in an ethanol/water mixture for 3 hours. Cool to precipitate 1,4-dioxaspiro[5.5]undecan-9-one oxime (Compound 58)[5].

Phase 6: Base-Promoted Beckmann Rearrangement
  • Causality : Standard Beckmann reagents (e.g., polyphosphoric acid, H2​SO4​ ) will instantly hydrolyze the newly formed 1,4-dioxane ring. We utilize a highly specialized, mild tosyl-mediated rearrangement under basic conditions[2].

  • Protocol :

    • Dissolve oxime 58 (26.9 g) and KOH (29.4 g, 0.523 mol) in a vigorously stirred mixture of THF/ H2​O (3:1, 1.2 L) at 0 °C.

    • Add TsCl (27.2 g, 0.142 mol) portion-wise.

    • Allow the mixture to warm to room temperature and stir overnight.

    • Evaporate the THF in vacuo, extract the aqueous layer with CH2​Cl2​ , dry over Na2​SO4​ , and concentrate to yield the final product: 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one (Compound 25) in 75% yield[5].

Quantitative Data & Yield Summary

Synthesis PhaseChemical TransformationKey Reagents / CatalystYield (%)Intermediate / Product Formed
Phase 1 Epoxidation Me3​S(O)I , NaH, DMSO88%1,4-dioxaspiro[4.5]decane-8-spiro-2'-oxirane
Phase 2 Epoxide OpeningEthylene glycol, NaH, THF82%8-(2-hydroxyethoxy)-1,4-dioxaspiro[4.5]decan-8-ol
Phase 3 Two-Step Cyclization1. TsCl, Pyridine2. t -BuOK, THF79%1,4,9,12-tetraoxadispiro[4.2.5.2]pentadecane
Phase 4 Deprotection1M HCl, Acetone94%1,4-dioxaspiro[5.5]undecan-9-one
Phase 5 Oximation NH2​OH⋅HCl , NaOAc92%1,4-dioxaspiro[5.5]undecan-9-one oxime
Phase 6 Beckmann RearrangementTsCl, KOH, THF/ H2​O 75%1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one

Mechanistic Deep-Dive: The Tosyl-Mediated Beckmann Rearrangement

The critical success factor in this synthesis is Phase 6. The 1,4-dioxane ring is an acetal-like structure that is highly labile under acidic conditions. By employing p -toluenesulfonyl chloride in the presence of potassium hydroxide, the reaction is forced through a base-promoted mechanistic pathway[5].

  • Tosylation : The base (KOH) deprotonates the oxime hydroxyl group, which subsequently attacks TsCl to form an O-tosyl oxime. This converts a poor leaving group (-OH) into an excellent one (-OTs).

  • Anti-Periplanar Migration : The departure of the tosylate anion triggers the concerted, anti-periplanar migration of the C8-C9 bond to the nitrogen atom, expanding the 6-membered ring to a 7-membered nitrilium ion.

  • Hydration & Tautomerization : The nitrilium ion is immediately trapped by hydroxide ions in the aqueous solvent mixture, forming a hemiaminal intermediate that rapidly tautomerizes to the highly stable caprolactam (amide).

BeckmannMechanism Step1 Oxime Substrate 1,4-dioxaspiro[5.5]undecan-9-one oxime Step2 O-Tosyl Oxime Formation of excellent leaving group Step1->Step2 + TsCl, KOH (Tosylation) Step3 Nitrilium Ion Anti-periplanar C-C bond migration Step2->Step3 - TsO⁻ (Ring Expansion) Step4 Hemiaminal Intermediate Nucleophilic trapping by OH⁻ Step3->Step4 + OH⁻ (Hydration) Step5 Target Caprolactam Tautomerization to stable amide Step4->Step5 Proton Transfer

Mechanism of the mild, base-promoted Beckmann rearrangement preserving the ketal.

References

  • Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes Organic Letters - ACS Publications[Link]

Sources

Protocols & Analytical Methods

Method

The Spirocyclic Lactam 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one: A Versatile Scaffold for Modern Drug Discovery

The quest for novel chemical entities with enhanced therapeutic profiles is a perpetual driver in drug discovery. Three-dimensional molecular architectures are increasingly sought after for their ability to confer improv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The quest for novel chemical entities with enhanced therapeutic profiles is a perpetual driver in drug discovery. Three-dimensional molecular architectures are increasingly sought after for their ability to confer improved physicochemical properties and biological specificity. Among these, spirocyclic scaffolds have emerged as privileged structures, and 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one, a unique spirocyclic lactam, represents a compelling building block for the synthesis of innovative drug candidates. Its inherent rigidity, combined with the synthetic versatility of the lactam and ketal functionalities, offers a gateway to diverse chemical space and novel intellectual property.

This comprehensive guide provides an in-depth exploration of 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one, from its synthesis to its application in the generation of compound libraries for drug discovery programs. Detailed protocols, mechanistic insights, and strategic considerations are presented to empower researchers in medicinal and synthetic chemistry to leverage the full potential of this promising scaffold.

Physicochemical Properties and Structural Features

A thorough understanding of a building block's intrinsic properties is fundamental to its effective application in drug design. The unique spirocyclic fusion of a 1,4-dioxane ring and a caprolactam in 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one imparts a distinct set of characteristics.

PropertyValueSource
Molecular Formula C₉H₁₅NO₃PubChem[1]
Molecular Weight 185.22 g/mol PubChem[1]
Predicted XlogP -0.7PubChem[1]
CAS Number 2137484-34-3NextSDS[2]

The negative predicted XlogP suggests a favorable hydrophilicity profile, a desirable trait for improving the aqueous solubility of drug candidates. The rigid spirocyclic core restricts conformational flexibility, which can lead to higher binding affinities and selectivities for biological targets by reducing the entropic penalty upon binding.

Synthesis of the Building Block: A Step-by-Step Protocol

The synthesis of 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one is accessible through a multi-step sequence, culminating in a key Beckmann rearrangement. The following protocol provides a detailed methodology for its preparation.

Workflow for the Synthesis of 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one

cluster_0 Step 1: Oximation cluster_1 Step 2: Beckmann Rearrangement A 1,4-Dioxaspiro[5.6]dodecan-9-one D 1,4-Dioxaspiro[5.6]dodecan-9-one oxime A->D B Hydroxylamine Hydrochloride B->D C Base (e.g., Pyridine, Sodium Acetate) C->D E 1,4-Dioxaspiro[5.6]dodecan-9-one oxime D->E H 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one E->H F Activating Agent (e.g., Tosyl Chloride) F->H G Base (e.g., Potassium Hydroxide) G->H

Caption: Synthetic workflow for 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one.

Part 1: Synthesis of 1,4-Dioxaspiro[5.6]dodecan-9-one oxime

The synthesis of the oxime precursor is a critical first step. While a specific protocol for the oximation of 1,4-Dioxaspiro[5.6]dodecan-9-one is not explicitly detailed in the provided search results, a general and robust procedure for the synthesis of oximes from ketones can be adapted.

Materials:

  • 1,4-Dioxaspiro[5.6]dodecan-9-one

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate or Pyridine

  • Ethanol

  • Water

Protocol:

  • In a round-bottom flask, dissolve 1,4-Dioxaspiro[5.6]dodecan-9-one (1.0 eq) in ethanol.

  • Add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water to the flask.

  • Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 60-70 °C) to facilitate the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent in vacuo to yield the crude 1,4-Dioxaspiro[5.6]dodecan-9-one oxime, which can be purified by recrystallization or column chromatography if necessary.

Expert Insight: The choice of base and solvent can be crucial for optimizing the yield and purity of the oxime. Pyridine can act as both a base and a solvent. The reaction is typically driven to completion by the precipitation of the oxime from the reaction mixture.

Part 2: Beckmann Rearrangement to 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one

The Beckmann rearrangement is a classic transformation that converts an oxime into an amide.[3][4][5][6] The following protocol is based on the literature procedure for the synthesis of the target lactam.[1]

Materials:

  • 1,4-Dioxaspiro[5.6]dodecan-9-one oxime

  • p-Toluenesulfonyl chloride (TsCl)

  • Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF)

  • Water

Protocol:

  • To a vigorously stirred solution of 1,4-Dioxaspiro[5.6]dodecan-9-one oxime (1.0 eq) and potassium hydroxide (3.7 eq) in a mixture of THF and water (3:1) at 0 °C, add p-toluenesulfonyl chloride (1.0 eq).[1]

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the majority of the THF under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent in vacuo to afford the crude 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure lactam.

Mechanistic Rationale: The Beckmann rearrangement is initiated by the conversion of the oxime's hydroxyl group into a good leaving group, in this case, a tosylate. The subsequent anti-periplanar migration of the alkyl group to the electron-deficient nitrogen atom leads to the formation of a nitrilium ion intermediate. Trapping of this intermediate by water, followed by tautomerization, yields the final amide product.[4][5]

Application in Drug Discovery: Derivatization Strategies

The synthetic utility of 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one lies in its amenability to a variety of chemical transformations that allow for the introduction of diverse functional groups and the exploration of structure-activity relationships (SAR). The secondary amine of the lactam is a key handle for derivatization.

N-Alkylation: Introducing Molecular Diversity

N-alkylation is a fundamental reaction for expanding the chemical space around the spirocyclic core.[7] This transformation allows for the introduction of various alkyl and aryl substituents, which can modulate the compound's pharmacological properties.

General Protocol for N-Alkylation:

Materials:

  • 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one

  • Alkyl halide (e.g., bromide or iodide) or other alkylating agent

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH), or an organic base like Triethylamine (Et₃N))

  • Anhydrous solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF))

Protocol:

  • To a solution of 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one (1.0 eq) in an anhydrous solvent, add the base (1.5-2.0 eq).

  • Stir the mixture at room temperature for a short period to facilitate the deprotonation of the lactam nitrogen.

  • Add the alkyl halide (1.1-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary to drive the reaction to completion. The reaction can be monitored by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-alkylated derivative.

Causality Behind Experimental Choices:

  • Base Selection: A strong, non-nucleophilic base like NaH is often preferred for complete deprotonation of the lactam, leading to faster reaction rates. However, milder bases like K₂CO₃ can be used for more sensitive substrates.

  • Solvent Choice: Polar aprotic solvents like DMF or MeCN are generally good choices as they can dissolve the lactam and the base, facilitating the reaction.

  • Alkylating Agent: Alkyl iodides are typically more reactive than bromides or chlorides, but are also more expensive and less stable. The choice of alkylating agent will depend on the desired substituent and the reactivity of the lactam.

Amide Bond Formation: Building Peptidomimetics and More

The lactam nitrogen, after suitable activation or as a nucleophile, can participate in amide bond formation, enabling the synthesis of peptidomimetics and other complex molecules. Alternatively, the lactam can be hydrolyzed to the corresponding amino acid, and the resulting amine can be coupled with various carboxylic acids.

General Protocol for Amide Coupling (via Hydrolyzed Lactam):

Materials:

  • Hydrolyzed 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one (amino acid)

  • Carboxylic acid

  • Coupling agent (e.g., HATU, HBTU, EDCI/HOBt)[]

  • Organic base (e.g., DIPEA, Et₃N)

  • Anhydrous solvent (e.g., DMF, CH₂Cl₂)

Protocol:

  • Dissolve the carboxylic acid (1.0 eq) and the amino acid derived from the lactam (1.1 eq) in the anhydrous solvent.

  • Add the organic base (2.0-3.0 eq) to the mixture.

  • Add the coupling agent (1.1 eq) and stir the reaction at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Expert Insight: The choice of coupling reagent is critical for efficient amide bond formation, especially with sterically hindered substrates.[9][10] HATU and HBTU are generally very effective but can be expensive. The EDCI/HOBt system is a more cost-effective alternative.

Potential Applications in Drug Discovery Programs

While no marketed drugs currently contain the 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one scaffold, its structural motifs are present in a variety of biologically active compounds and are of significant interest to medicinal chemists. Spirocyclic lactams, in general, have been investigated for a wide range of therapeutic targets.[11][12][13][14]

  • CNS Disorders: The rigid conformation of spirocyclic compounds can lead to high selectivity for specific receptor subtypes in the central nervous system.

  • Oncology: The unique three-dimensional shape of spirocyclic scaffolds can enable potent and selective inhibition of protein-protein interactions, a key strategy in modern cancer drug discovery.

  • Infectious Diseases: Spiro-β-lactams have a well-established history as antibacterial agents, and novel spirocyclic lactam scaffolds continue to be explored for their potential to overcome antibiotic resistance.[14]

Logical Workflow for Utilizing the Building Block in a Drug Discovery Campaign

A 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one (Core Scaffold) B Parallel Synthesis (N-Alkylation, Amide Coupling, etc.) A->B Derivatization C Compound Library B->C Generation D High-Throughput Screening (HTS) C->D Screening E Hit Identification D->E Analysis F Lead Optimization (SAR Studies) E->F Progression G Preclinical Candidate F->G Selection

Caption: A typical workflow for leveraging the spirocyclic building block in a drug discovery project.

Conclusion

1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one is a promising and synthetically accessible building block with significant potential in drug discovery. Its unique three-dimensional structure and the presence of versatile functional handles provide a solid foundation for the generation of novel and diverse compound libraries. The detailed protocols and strategic insights provided in this guide are intended to facilitate the adoption of this valuable scaffold by researchers dedicated to the discovery of the next generation of therapeutics. As the demand for innovative molecular architectures continues to grow, the exploration of underexplored chemical space, exemplified by scaffolds like 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one, will be paramount to success.

References

  • Alves, M. J., et al. (2021).
  • Beckmann, E. (1886). Zur Kenntniss der Isonitrosoverbindungen. Berichte der deutschen chemischen Gesellschaft, 19(1), 988-993.
  • Dao Thi, H., & D’hooghe, M. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347.
  • Ferreira, M. J., & Pinho e Melo, T. M. V. D. (2020). Spiro-Lactams as Novel Antimicrobial Agents. Current Topics in Medicinal Chemistry, 20(2), 140-152.
  • Gawley, R. E. (1988). The Beckmann rearrangement. Organic Reactions, 35, 1-420.
  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Maruoka, K., & Ooi, T. (2003). Asymmetric Beckmann Rearrangement. Chemical Reviews, 103(8), 3013-3028.
  • Mohammadpour, M., & Ghaffari, P. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 8(15), 4156-4187.
  • NextSDS. (n.d.). 1,4-dioxa-9-azaspiro[5.6]dodecan-10-one. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Various Authors. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-436.
  • Various Authors. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal of Scientific Research in Science and Technology, 11(2), 634-640.
  • Wikipedia contributors. (2023, December 29). Beckmann rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Zhuravlev, F. O., et al. (2018). Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring. Chemistry of Heterocyclic Compounds, 54(10-11), 934-958.

Sources

Application

Catalytic reduction methods for 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one

An Application Guide to the Catalytic Reduction of 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one Abstract This technical guide provides a comprehensive overview and detailed protocols for the catalytic reduction of the spirocy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Catalytic Reduction of 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the catalytic reduction of the spirocyclic lactam, 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one, to its corresponding cyclic amine, 1,4-Dioxa-9-azaspiro[5.6]dodecane. The resulting spirocyclic amine is a valuable scaffold in medicinal chemistry and drug discovery. This document explores two primary catalytic methodologies: heterogeneous catalytic hydrogenation and homogeneous catalytic transfer hydrogenation. The protocols are designed for researchers, chemists, and drug development professionals, with a focus on experimental rationale, procedural details, and analytical validation to ensure reliable and reproducible outcomes.

Introduction: Strategic Importance and Chemical Rationale

The reduction of lactams to their corresponding cyclic amines is a fundamental transformation in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in a vast array of biologically active molecules and pharmaceuticals.[1] The target substrate, 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one, presents a unique structural motif: a spirocyclic system containing a seven-membered lactam (caprolactam derivative) fused with a dioxane ring via a ketal linkage.

The primary synthetic challenge lies in the chemoselective reduction of the robust amide carbonyl group to a methylene group (–C(O)NH– → –CH₂NH–) without cleaving the acid-sensitive ketal protecting group. While powerful stoichiometric hydride reagents like lithium aluminum hydride (LiAlH₄) can achieve this transformation, they often lack chemoselectivity and present significant handling and work-up challenges.[2] Catalytic methods, however, offer milder conditions, improved selectivity, and a more environmentally benign ("greener") profile.

This guide focuses on two field-proven catalytic strategies:

  • Catalytic Hydrogenation: Utilizes heterogeneous catalysts and molecular hydrogen (H₂), a classic and scalable method.

  • Catalytic Transfer Hydrogenation: Employs a hydrogen donor molecule in the presence of a homogeneous transition-metal catalyst, often avoiding the need for high-pressure equipment.[3]

General Reaction Scheme

The overarching transformation discussed in this guide is the deoxygenative reduction of the lactam carbonyl.

G cluster_0 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one cluster_1 1,4-Dioxa-9-azaspiro[5.6]dodecane A B A->B [Catalyst] Hydrogen Source

Figure 1: General scheme for the reduction of the target lactam to the cyclic amine.

Method 1: Heterogeneous Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed method for lactam reduction, valued for its efficiency and the ease of catalyst separation (filtration). The choice of catalyst is critical for achieving high conversion and selectivity. For lactams, Raney® Nickel and Platinum(IV) oxide (PtO₂) are common choices.[4]

Causality Behind Experimental Choices:

  • Catalyst: Raney® Nickel is a cost-effective and highly active catalyst for the hydrogenation of amides and lactams. It is typically used as a slurry in a suitable solvent. Platinum-based catalysts can also be effective but may sometimes require more forcing conditions for lactam reduction.

  • Solvent: Ethereal solvents like tetrahydrofuran (THF) or alcohols like ethanol are excellent choices. They are relatively inert under hydrogenation conditions and effectively solubilize the substrate.

  • Pressure & Temperature: Lactam reduction is more demanding than the hydrogenation of, for example, an alkene. Elevated hydrogen pressure (50-100 bar) and temperature (80-150 °C) are often necessary to drive the reaction to completion.[4] These conditions increase the concentration of dissolved hydrogen and provide the activation energy needed to reduce the stable amide bond.

Experimental Protocol: Catalytic Hydrogenation using Raney® Nickel

G start Start prep Prepare Reactant Solution (Substrate in THF) start->prep charge Charge Autoclave (Solution + Raney® Ni slurry) prep->charge seal Seal & Purge Reactor (Inert gas, then H₂) charge->seal react Heat & Pressurize (e.g., 120°C, 80 bar H₂) seal->react monitor Monitor Reaction (TLC / LC-MS / H₂ uptake) react->monitor cool Cool to RT & Vent monitor->cool filter Filter Catalyst (Through Celite®, careful!) cool->filter concentrate Concentrate Filtrate (Rotary Evaporation) filter->concentrate purify Purify Crude Product (Column Chromatography) concentrate->purify end End purify->end

Figure 2: Workflow for catalytic hydrogenation of the spirocyclic lactam.

Materials & Reagents:

  • 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one (1.0 eq)

  • Raney® Nickel (50% slurry in water, ~50-100% w/w to substrate)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrogen gas (high purity)

  • Celite® 545

  • Ethyl acetate, Hexanes, Triethylamine (for chromatography)

  • High-pressure autoclave (e.g., Parr reactor)

Step-by-Step Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (e.g., 1.0 g) with anhydrous THF (3 x 20 mL) to remove water. Decant the solvent carefully between washes.

  • Reactor Charging: To the autoclave vessel, add a solution of 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one (e.g., 2.0 g, 10.8 mmol) in anhydrous THF (50 mL). Carefully add the washed Raney® Nickel slurry.

  • System Purge: Seal the autoclave. Purge the system by pressurizing with nitrogen (or argon) to ~10 bar and then venting. Repeat this cycle 3-5 times to remove all oxygen.

  • Hydrogenation: Purge the system with hydrogen gas in a similar manner (2-3 cycles). Finally, pressurize the reactor to the desired pressure (e.g., 80 bar) of H₂.

  • Reaction: Begin stirring and heat the reactor to the target temperature (e.g., 120 °C). Monitor the reaction by observing hydrogen uptake from the ballast tank. The reaction can take 12-48 hours.

  • Work-up: Once the reaction is complete (no further H₂ uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Catalyst Removal (Caution!): Raney® Nickel is pyrophoric when dry. Never allow the catalyst to dry in air. Prepare a pad of Celite® in a sintered glass funnel and wet it with THF. Under a nitrogen atmosphere, carefully decant the reaction mixture through the Celite® pad to filter off the catalyst. Wash the catalyst cake with additional THF (2 x 20 mL). Immediately quench the filtered catalyst by submerging it in a large volume of water.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane, or ethyl acetate/hexanes with 1% triethylamine to prevent streaking) to yield the pure 1,4-Dioxa-9-azaspiro[5.6]dodecane.

Method 2: Homogeneous Catalytic Transfer Hydrogenation

Transfer hydrogenation is an advantageous alternative that circumvents the need for high-pressure H₂ gas and specialized equipment. Instead, a hydrogen donor molecule, such as formic acid, ammonium formate, or an alcohol, transfers hydrogen to the substrate mediated by a transition-metal catalyst. Ruthenium-based catalysts have shown excellent efficacy in the deoxygenative reduction of amides.[3]

Causality Behind Experimental Choices:

  • Catalyst System: A common system consists of a ruthenium precursor like [Ru(p-cymene)Cl₂]₂ and a phosphine ligand, such as 1,1,1-tris(diphenylphosphinomethyl)ethane (triphos). This combination forms a highly active catalytic species in situ.

  • Hydrogen Donor: A mixture of formic acid (HCO₂H) and triethylamine (NEt₃) is a highly effective hydrogen source.[3] The triethylamine acts as a base to form triethylammonium formate, which is the active H-donor, and also helps to neutralize the reaction medium, protecting the acid-sensitive ketal group.

  • Solvent: A high-boiling polar aprotic solvent like 1,4-dioxane is suitable for the elevated temperatures often required for this transformation.

Experimental Protocol: Ru-Catalyzed Transfer Hydrogenation

G start Start prep Combine Reactants (Substrate, Catalyst, Ligand) start->prep inert Establish Inert Atmosphere (Nitrogen or Argon) prep->inert add_reagents Add Solvent, NEt₃, and Formic Acid inert->add_reagents react Heat to Reflux (e.g., 110°C) add_reagents->react monitor Monitor Reaction (TLC / LC-MS) react->monitor cool Cool to RT monitor->cool quench Quench Reaction (e.g., with sat. NaHCO₃) cool->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract concentrate Dry & Concentrate extract->concentrate purify Purify Crude Product (Column Chromatography) concentrate->purify end End purify->end

Figure 3: Workflow for catalytic transfer hydrogenation.

Materials & Reagents:

  • 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one (1.0 eq)

  • [Ru(p-cymene)Cl₂]₂ (e.g., 1-2 mol%)

  • 1,1,1-Tris(diphenylphosphinomethyl)ethane (triphos) (e.g., 2-4 mol%)

  • Formic acid (HCO₂H) (5-10 eq)

  • Triethylamine (NEt₃) (5-10 eq)

  • 1,4-Dioxane, anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one (e.g., 1.0 g, 5.4 mmol), [Ru(p-cymene)Cl₂]₂ (e.g., 33 mg, 0.054 mmol, 1 mol%), and triphos (e.g., 67 mg, 0.108 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and nitrogen (or argon) 3 times to create an inert atmosphere.

  • Reagent Addition: Add anhydrous 1,4-dioxane (25 mL) via syringe, followed by triethylamine (e.g., 3.76 mL, 27 mmol, 5 eq) and then formic acid (e.g., 1.02 mL, 27 mmol, 5 eq).

  • Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing by TLC or LC-MS. The reaction typically takes 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography as described in the previous method.

Comparative Summary of Methods

ParameterCatalytic HydrogenationCatalytic Transfer Hydrogenation
Catalyst Heterogeneous (e.g., Raney® Ni, PtO₂)Homogeneous (e.g., Ru/phosphine complex)
Hydrogen Source H₂ gasFormic Acid / Triethylamine
Pressure High (50-100 bar)Atmospheric
Temperature High (80-150 °C)Moderate-High (80-120 °C)
Equipment High-pressure autoclaveStandard laboratory glassware
Catalyst Separation Filtration (pyrophoric hazard)Aqueous work-up / Chromatography
Pros High atom economy, scalableMilder pressure, avoids H₂ gas
Cons Requires specialized equipment, pyrophoric catalystHigher catalyst cost, solvent/reagent waste

Conclusion

The catalytic reduction of 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one to its corresponding saturated amine is a critical transformation for accessing valuable spirocyclic scaffolds. Both heterogeneous catalytic hydrogenation and homogeneous transfer hydrogenation present viable and effective strategies. The choice of method will depend on the available equipment, scale of the reaction, and cost considerations. For laboratories equipped with high-pressure reactors, catalytic hydrogenation with Raney® Nickel offers a robust and scalable route. For bench-scale synthesis without specialized equipment, Ru-catalyzed transfer hydrogenation provides an excellent and milder alternative. In all cases, careful monitoring and purification are essential for obtaining the desired product in high purity.

References

  • Bai, L., Shi, L., Zheng, S., Ning, X., Che, Z., Zhang, J., & Xiang, J. (2021). Electroselective and Controlled Reduction of Cyclic Imides to Hydroxylactams and Lactams. Organic Letters, 23(6), 2298–2302. [Link][5][6][7][8]

  • Collins, C. J., Lanz, M., & Singaram, B. (1999). Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN). Tetrahedron Letters, 40(19), 3673-3676. [Link][9]

  • Pasumansky, L., Collins, C. J., & Singaram, B. (2002). Aminoborohydrides. 13. Facile reduction of N-alkyl lactams with 9-borabicyclo[3.3.1]nonane (9-BBN). ARKIVOC, 2002(11), 128-140. [Link][1]

  • Collins, C. J., & Singaram, B. (1999). Aminoborohydrides. 11. Facile Reduction of N-Alkyl Lactams to the Corresponding Amines Using Lithium Aminoborohydrides. Organic Letters, 1(13), 2157-2159. [Link][10]

  • JoVE. (2025). Amides to Amines: LiAlH4 Reduction. Journal of Visualized Experiments. [Link][2]

  • ResearchGate. (n.d.). Library of γ‐spirolactams 3–5, obtained by catalytic hydrogenations. [Link][4]

  • ResearchGate. (n.d.). Transfer Hydrogenation of Lactams. [Link][3]

  • PubChem. (n.d.). 1,4-dioxa-9-azaspiro[5.6]dodecan-10-one. [Link][11]

Sources

Method

Application Note: Advanced Functionalization Strategies for 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary & Strategic Relevance The drive to improve the cli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Strategic Relevance

The drive to improve the clinical success rates of small-molecule therapeutics has led to a paradigm shift away from flat, sp2-rich aromatic systems toward highly three-dimensional, sp3-rich scaffolds. The molecule 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one (CAS: 2137484-34-3) represents a premier building block in this space. By fusing a conformationally flexible seven-membered azepane ring (specifically, a caprolactam) with a rigidifying spiro-ketal moiety, this scaffold offers unique vector projections for pharmacophore placement.

Azepane and caprolactam derivatives have gained significant traction as conformationally constrained bioisosteres for piperidines and morpholines, effectively disrupting flat molecular topologies to improve metabolic stability and aqueous solubility [[1]](). The spiro-substitution further enhances the lead-like properties by increasing the fraction of sp3 carbons ( Fsp3​ ), which correlates strongly with clinical progression 2. This application note details the mechanistic causality and validated protocols for the divergent functionalization of this critical scaffold.

Structural Analysis & Mechanistic Rationale

To successfully functionalize 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one, one must understand its precise topological numbering and electronic distribution:

  • The Spiro Core (C6): The 1,4-dioxane ketal is spiro-fused at position 6. This acts as a protected ketone, inert to basic and nucleophilic conditions, but readily unmasked under mild acidic conditions to yield a bifunctional azepane-dione.

  • The Lactam Nitrogen (N9): The N-H bond at position 9 is poorly nucleophilic compared to standard secondary amines due to resonance delocalization of the nitrogen lone pair into the adjacent C10 carbonyl. Standard SN​2 alkylation requires harsh deprotonation (e.g., NaH). For N-arylation, Palladium-catalyzed Buchwald-Hartwig cross-coupling is strictly required.

  • The α -Carbon (C11): The methylene protons at C11 are weakly acidic. Deprotonation requires a strong, non-nucleophilic base (e.g., LiHMDS) to quantitatively form the enolate. Crucially, the spiro-ketal at C6 exerts transannular steric shielding, directing incoming electrophiles to the opposite face, thereby enabling diastereoselective α -alkylation 3.

Divergent Functionalization Workflow

The synthesis and structural characterization of 1,4-dioxa-9-azaspiro[5.6]dodecane derivatives demonstrate the presence of distinct rotamers and conformational states, which can be locked via targeted functionalization 4. The diagram below illustrates the primary synthetic vectors available for this scaffold.

G Scaffold 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one (Core Spiro-Caprolactam) NArylation Pd-Catalyzed N-Arylation (Buchwald-Hartwig) Scaffold->NArylation AlphaAlk Base-Mediated α-Alkylation (LiHMDS, R-X) Scaffold->AlphaAlk Reduction Amide Reduction (LiAlH4 or BH3) Scaffold->Reduction Deprotection Ketal Hydrolysis (Aqueous HCl, THF) Scaffold->Deprotection Prod1 N-Aryl Spiro-lactam (Kinase Inhibitor Motif) NArylation->Prod1 Prod2 C11-Alkyl Spiro-lactam (Conformational Lock) AlphaAlk->Prod2 Prod3 Spiro-azepane (Basic Amine Scaffold) Reduction->Prod3 Prod4 Azepane-2,6-dione (Bifunctional Core) Deprotection->Prod4

Divergent functionalization pathways for the 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one scaffold.

Quantitative Optimization Data: N-Arylation

The coupling of the sterically hindered N9 lactam requires precise catalyst-ligand pairing. The large bite angle of Xantphos (~111°) is critical here; it forces the palladium intermediate into a geometry that dramatically accelerates the reductive elimination step, outcompeting catalyst degradation.

Table 1: Optimization of N-Arylation with 4-Bromotoluene

EntryCatalystLigandBaseSolventTemp (°C)Yield (%)*Causality / Observation
1 Pd(OAc)2​ BINAP Cs2​CO3​ Toluene10015Poor reductive elimination due to narrow bite angle.
2 Pd2​(dba)3​ BINAP Cs2​CO3​ Toluene10032Slight improvement with Pd(0) source, still sluggish.
3 Pd2​(dba)3​ Xantphos Cs2​CO3​ 1,4-Dioxane10088Wide bite angle accelerates product formation.
4 Pd2​(dba)3​ Xantphos K3​PO4​ 1,4-Dioxane 100 94 Milder base prevents trace ketal degradation.
5 Pd2​(dba)3​ XPhos K3​PO4​ 1,4-Dioxane10065Monodentate ligand allows competitive off-target binding.

*Yields determined by quantitative HPLC against an internal standard.

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

This protocol utilizes a self-validating system to ensure the integrity of the air-sensitive catalytic cycle.

Materials:

  • 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one (1.0 equiv, 1.0 mmol)

  • Aryl Bromide (1.2 equiv, 1.2 mmol)

  • Pd2​(dba)3​ (0.02 equiv, 2 mol%)

  • Xantphos (0.06 equiv, 6 mol%)

  • Anhydrous K3​PO4​ (2.0 equiv, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the spiro-caprolactam, aryl bromide, Pd2​(dba)3​ , Xantphos, and K3​PO4​ .

  • Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times). Add anhydrous 1,4-dioxane via syringe. Sparge the solvent with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, halting the catalytic cycle.

  • Reaction: Heat the mixture to 100 °C in a pre-heated oil bath for 12 hours under a positive pressure of Argon.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the organic filtrate with water, then brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validating Checkpoints:

  • In-Process Control (IPC): TLC (1:1 EtOAc/Hexanes). The starting lactam stains weakly with KMnO4​ , whereas the N-aryl product is strongly UV-active (254 nm).

  • Post-Reaction Validation: Obtain an FTIR spectrum. The disappearance of the broad N-H stretching band at ~3200 cm−1 confirms complete conversion. In 1H NMR ( CDCl3​ ), the C8 methylene protons adjacent to the nitrogen will exhibit a distinct downfield shift ( Δδ ~0.3-0.5 ppm) due to the anisotropic deshielding effect of the newly attached aryl ring.

Protocol B: Diastereoselective α -Alkylation at C11

This protocol leverages transannular sterics to control the stereocenter formation.

Materials:

  • 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one (1.0 equiv, 1.0 mmol)

  • LiHMDS (1.0 M in THF, 1.1 equiv, 1.1 mmol)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.2 equiv, 1.2 mmol)

  • Anhydrous THF (10 mL)

Step-by-Step Methodology:

  • Enolate Generation: Dissolve the spiro-caprolactam in anhydrous THF under an Argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add LiHMDS dropwise over 5 minutes. Stir at -78 °C for 45 minutes. Causality: LiHMDS is chosen over LDA because the hexamethyldisilazide anion is bulkier, preventing any nucleophilic attack on the C10 carbonyl carbon.

  • Electrophile Addition: Add the alkyl halide dropwise. Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to -20 °C over 2 hours.

  • Quench & Extraction: Quench the reaction at -20 °C by adding saturated aqueous NH4​Cl (5 mL). Extract the aqueous layer with EtOAc (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na2​SO4​ , and concentrate.

Self-Validating Checkpoints:

  • Enolate Validation (Optional but recommended for troubleshooting): Quench a 0.1 mL reaction aliquot with D2​O prior to electrophile addition. LC-MS analysis should show a +1 Da mass shift ( [M+H+1]+ ), confirming quantitative enolate generation.

  • Post-Reaction Validation: In 1H NMR ( CDCl3​ ), the C11 methylene protons (originally a 2H multiplet) will transition to a 1H doublet of doublets (dd), confirming mono-alkylation. The coupling constants will validate the stereochemistry relative to the spiro-ketal face.

References

  • Palladium-Catalyzed Ring Expansion of Spirocyclopropanes to Form Caprolactams and Azepanes.National Institutes of Health (NIH) / PubMed.
  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.
  • Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring: 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one.Thieme Connect.
  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.

Sources

Technical Notes & Optimization

Troubleshooting

Solving solubility issues of 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one in organic solvents

Welcome to the technical support guide for 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one. This document is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility challe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one. This document is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in organic solvents. Our approach is rooted in first principles of physical chemistry, providing you with the rationale behind each troubleshooting step.

Understanding the Molecule: The Root of the Challenge

1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one is a unique spirocyclic compound featuring a lactam and a dioxane moiety. Its solubility behavior is governed by the interplay of its distinct structural features:

  • Polar Regions: The lactam group (-C(=O)NH-) provides a strong dipole and is a hydrogen bond donor (N-H) and acceptor (C=O). The dioxane ring's ether linkages (-O-) also contribute to its polarity and act as hydrogen bond acceptors.

  • Non-Polar Regions: The cyclohexane and cycloheptane ring structures forming the spirocyclic backbone are aliphatic and contribute significant non-polar character.

This dual nature—possessing both highly polar functional groups and a non-polar hydrocarbon framework—is the primary reason for its often-challenging solubility profile. The key to dissolving it is to find a solvent system that can adequately solvate both of these regions simultaneously.

PropertyValueSource
Molecular Formula C₉H₁₅NO₃[1]
Molecular Weight 185.22 g/mol PubChem
CAS Number 2137484-34-3[2]
Predicted XLogP -0.7[1]

The negative predicted XLogP value suggests a general preference for polar environments. However, this single value does not capture the full picture of its interactions, which is why a more sophisticated approach is often necessary.

Troubleshooting Guide: A Systematic Approach to Solubility

This section is designed as a logical workflow to diagnose and solve solubility issues.

Question: My 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one is not dissolving in my initial solvent choice. What is the most effective way to proceed?

Answer: A systematic, multi-step approach is crucial to avoid a time-consuming trial-and-error process. We recommend following this workflow, which prioritizes understanding the system before making significant changes.

G start Start: Compound is Insoluble check_purity Step 1: Verify Compound Purity & Form (Amorphous vs. Crystalline) start->check_purity select_solvent Step 2: Rational Solvent Selection (Hansen Parameters) check_purity->select_solvent Purity Confirmed physical_methods Step 3: Apply Physical Enhancement (Heat, Sonication, Stirring) select_solvent->physical_methods Solvent Chosen success Success: Compound Dissolved select_solvent->success Solubility Achieved cosolvency Step 4: Implement Co-Solvency (Binary/Ternary Mixtures) physical_methods->cosolvency Insolubility Persists physical_methods->success Solubility Achieved cosolvency->success Solubility Achieved fail Re-evaluate: Consult Advanced Methods (e.g., Excipients, Formulation) cosolvency->fail Insolubility Persists

Caption: A logical workflow for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

This section addresses specific questions you may have during your experimental process.

Q1: How do I make a rational initial solvent choice?

The principle of "like dissolves like" is a good starting point, but it can be quantified using Hansen Solubility Parameters (HSP) .[3][4] HSP deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solute is most likely to dissolve in a solvent with a similar combination of (δD, δP, δH). These three parameters can be plotted in a 3D space. For a given solute, there is a "sphere" of solubility; any solvent whose parameters fall within this sphere is likely to be a good solvent.[5][6]

Q2: Where can I find HSP values for common solvents?

Below is a table of HSP values for a variety of organic solvents. Aim to select solvents with a balance of polarity and hydrogen bonding capability to match the characteristics of 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one.

SolventδD (MPa¹/²)δP (MPa¹/²)δH (MPa¹/²)Polarity
Non-Polar
n-Hexane14.90.00.0Low
Toluene18.01.42.0Low
Polar Aprotic
Acetone15.510.47.0High
Acetonitrile15.318.06.1High
Dimethylformamide (DMF)17.413.711.3High
Dimethyl Sulfoxide (DMSO)18.416.410.2High
N-Methyl-2-pyrrolidone (NMP)18.012.37.2High
Polar Protic
Methanol15.112.322.3High
Ethanol15.88.819.4High
Isopropanol15.86.116.4Medium
Water15.516.042.3Very High

Causality Insight: Given the molecule's structure, solvents like DMF, NMP, and DMSO are excellent starting points. Their high δP and moderate δH values can effectively solvate the polar lactam and ether groups, while their organic nature helps solvate the non-polar backbone. Acetonitrile may also be effective due to its high polarity.

Q3: My compound is still insoluble or only partially soluble in a single solvent. What is the next logical step?

This is where co-solvency , or solvent blending, becomes a powerful technique.[7][8] By mixing two or more miscible solvents, you can create a new solvent system with finely tuned HSP values that lie between those of the individual components.

For example, if the compound is partially soluble in ethanol (good hydrogen bonding) and partially soluble in acetone (good polar interactions), a mixture of the two might provide the ideal balance to dissolve it completely. This approach allows you to create a custom solvent environment perfectly matched to the solute's needs.

Q4: Can changing physical conditions improve solubility?

Yes, physical modifications can significantly impact solubility and the rate of dissolution.[9]

  • Temperature: For most solids, solubility increases with temperature.[10] Applying gentle heat can provide the energy needed to overcome the crystal lattice energy and drive the compound into solution. Caution: Be mindful of the compound's stability; lactams can be susceptible to hydrolysis at elevated temperatures, especially in the presence of water or acidic/basic catalysts.[11][12]

  • Agitation/Stirring: Continuous stirring or mixing increases the interaction between the solvent and the solute surface, accelerating the rate of dissolution.

  • Sonication: Using an ultrasonic bath can help break apart solute agglomerates and increase the effective surface area for dissolution.

  • Particle Size Reduction (Micronization): Reducing the particle size of the solid increases its surface-area-to-volume ratio.[8] While this does not change the thermodynamic equilibrium solubility, it dramatically increases the rate at which the compound dissolves.[9]

Q5: Are there computational tools that can predict solubility and guide solvent selection?

Yes, advanced computational models can provide excellent guidance. The COSMO-RS (COnductor-like Screening MOdel for Realistic Solvents) is a quantum chemistry-based model that can predict thermodynamic properties like solubility with high accuracy.[13][14] These models calculate the interaction energies between the solute and solvent molecules to predict solubility, often providing results that correlate well with experimental data.[15][16][17] Using such tools can rapidly screen a large number of solvents and co-solvent mixtures, saving significant experimental time and resources.

Caption: The Hansen Solubility Sphere concept.

Experimental Protocols

Here we provide standardized methods for assessing and improving solubility in your lab.

Protocol 1: Standardized Equilibrium Solubility Assessment

This protocol determines the equilibrium solubility of the compound in a given solvent system at a specific temperature.

  • Preparation: Add an excess amount of 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one to a known volume (e.g., 1.0 mL) of the selected solvent in a sealed vial. "Excess" means enough solid remains undissolved at the end of the experiment.

  • Equilibration: Place the vial in a shaker or on a stir plate at a constant, controlled temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure the solution is saturated.

  • Phase Separation: After equilibration, allow the mixture to stand undisturbed for at least 2 hours for the excess solid to settle.

  • Sampling & Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter it through a 0.2 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean, pre-weighed vial. This step is critical to remove all undissolved microparticles.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the filtered aliquot under a gentle stream of nitrogen or in a vacuum oven. Weigh the remaining solid to determine the mass dissolved per volume of solvent (e.g., mg/mL).

    • Chromatographic Method (Recommended): Dilute the filtered aliquot with a suitable mobile phase and quantify the concentration using a calibrated HPLC or UPLC method. This is the most accurate technique.

Protocol 2: Co-Solvent System Screening

This protocol provides a systematic way to test the efficacy of binary solvent mixtures.

  • Solvent Selection: Choose two or more miscible solvents based on HSP theory (e.g., one with high δH and one with high δP).

  • Mixture Preparation: Prepare a series of solvent mixtures in different ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90 by volume) in separate vials.

  • Solubility Testing: To each vial, add a known amount of 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one to achieve a target concentration (e.g., 10 mg/mL).

  • Observation: Vigorously vortex each vial for 2 minutes, then allow it to stand. Visually inspect for complete dissolution against a light and dark background. Sonication can be used to aid dissolution.

  • Optimization: If a particular ratio shows good but incomplete solubility, perform finer gradations around that ratio (e.g., 60:40, 55:45) to identify the optimal co-solvent mixture.

  • Quantification (Optional): For the optimal mixture, perform the full equilibrium solubility assessment as described in Protocol 1.

References
  • SCM. (n.d.). COSMO-RS | Thermodynamics & Solubility Prediction Software. SCM. Retrieved from [Link]

  • Cerdan, C. A., et al. (2019).
  • Ferreira, F. L. D., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Publications. Retrieved from [Link]

  • Delgado, D. R., & Martinez, F. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences.
  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Retrieved from [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Palli, C., et al. (2022).
  • Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection.
  • DuPont. (n.d.). Hansen Solubility Parameter System. DuPont.
  • Tefa, A., et al. (2024). A novel approach based on supervised machine-learning is proposed to predict the solubility of drugs and drug- like molecules in mixtures of organic solvents. Chemical Engineering Science.
  • Chemistry Stack Exchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents? Retrieved from [Link]

  • Wang, S., et al. (2024). Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning. Frontiers in Chemical Engineering.
  • Eckert, F. (2007). Prediction of Solubility with COSMO-RS. Royal Society of Chemistry.
  • Quora. (2021). How will you increase the solubility of organic compounds in water? Retrieved from [Link]

  • ResearchGate. (n.d.). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Retrieved from [Link]

  • Hansen Solubility. (n.d.). HSP for Beginners. Retrieved from [Link]

  • NextSDS. (n.d.). 1,4-dioxa-9-azaspiro[5.6]dodecan-10-one. Retrieved from [Link]

  • Hemalatha B., et al. (2021). VARIOUS TECHNIQUES FOR SOLUBILITY ENHANCEMENT AN OVERVIEW. International Journal of Research in Pharmaceutical and Nano Sciences.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • Gebre, A., & Tadesse, S. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Journal of Pharmaceutical and Therapeutic Research.
  • Patel, K., & Patel, N. (2023). Solubility enhancement techniques: A comprehensive review. International Journal of Health and Pharmaceutical Research.
  • Pérez, M. A., et al. (2018). A Natural Deep Eutectic Solvent Formulated to Stabilize β-Lactam Antibiotics. Scientific Reports.
  • BenchChem. (2025).
  • Kowalczuk, D., et al. (2025). Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. Molecules.
  • Marcus, Y., & Hefter, G. (2004). Characterization of Lactam-Containing Binary Solvents by Solvatochromic Indicators. The Journal of Physical Chemistry B.
  • Pérez, M. A., et al. (2018). A Natural Deep Eutectic Solvent Formulated to Stabilize β-Lactam Antibiotics. PMC. Retrieved from [Link]

  • PubChemLite. (n.d.). 1,4-dioxa-9-azaspiro[5.6]dodecan-10-one. Retrieved from [Link]

  • PubChem. (n.d.). Spiro[5.6]dodecane. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decane. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). Dodecane. National Institutes of Health. Retrieved from [Link]

  • PubChemLite. (n.d.). 9-azaspiro[5.6]dodecane. Retrieved from [Link]

  • Wako Organic Square. (2014). Special Lecture: Green Chemistry. Wako.

Sources

Optimization

Technical Support Center: A Guide to Handling and Storage of 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one. It is designed to address common challenges related to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one. It is designed to address common challenges related to its moisture sensitivity and storage stability, ensuring the integrity of your experiments and the quality of your research.

Core Concepts: Understanding the Chemistry of 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one

1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one is a spirocyclic compound containing two key functional groups that dictate its stability: a ketal and a lactam. The spirocyclic nature of the molecule, where two rings share a single carbon atom, imparts a rigid three-dimensional structure that can be advantageous in drug design for presenting substituents in well-defined spatial orientations[1].

The primary point of vulnerability for this molecule is the ketal group , which is susceptible to hydrolysis, particularly under acidic conditions. This reaction is generally stable in neutral or basic environments. The second functional group, a lactam (a cyclic amide), can also undergo hydrolysis, typically under either acidic or basic conditions, to yield an amino acid. The rate of hydrolysis for both functional groups is highly dependent on factors such as pH, temperature, and the presence of moisture.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during your experiments with 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one.

Issue: Inconsistent or Poor Experimental Results

Question: My recent experiments using 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one have yielded inconsistent results, including lower than expected activity. What could be the cause?

Answer: Inconsistent results are often the first indication of compound degradation. The most probable cause is the hydrolysis of the ketal or lactam functional groups due to the presence of moisture.

Troubleshooting Steps:

  • Verify Compound Integrity: Before use, analyze a small sample of your stock by a suitable analytical method, such as ¹H NMR, LC-MS, or FT-IR, to check for the presence of hydrolysis byproducts.

  • Review Handling Procedures: Ensure that all handling of the solid compound is performed in a controlled environment, such as a glove box or under a stream of dry, inert gas like nitrogen or argon[2].

  • Solvent Purity: Use only anhydrous solvents for your reactions. Solvents should be freshly dried and stored over molecular sieves.

  • pH Control: If your experimental conditions are acidic, be aware that this will accelerate the hydrolysis of the ketal group. If possible, adjust the pH to neutral or slightly basic conditions.

Issue: Physical Changes in the Solid Compound

Question: I've noticed that my solid sample of 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one appears clumpy and has a different texture than when I first received it. Is this a concern?

Answer: Yes, this is a significant concern. Physical changes such as clumping, caking, or the appearance of a glassy or oily film are strong indicators of moisture absorption (hygroscopicity) and potential degradation[3].

Troubleshooting Steps:

  • Immediate Isolation: Isolate the affected batch to prevent contamination of other samples.

  • Drying: You can attempt to dry the material under high vacuum in the presence of a strong desiccant (e.g., phosphorus pentoxide). However, be aware that if hydrolysis has already occurred, this will not reverse the degradation.

  • Analytical Confirmation: After drying, re-analyze the compound to assess its purity before further use.

  • Review Storage Conditions: This is a critical sign that your storage conditions are inadequate. Refer to the storage recommendations in the FAQ section below.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one?

A1: To ensure long-term stability, 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one should be stored under the following conditions:

ParameterRecommendationRationale
Temperature -20°CReduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture and oxygen.
Container Tightly sealed, amber glass vialProtects from light and moisture ingress.
Location DesiccatorProvides an additional layer of protection against moisture.

Q2: How should I handle the compound when weighing and preparing solutions?

A2: All manipulations should be performed in a controlled, dry environment.

  • Weighing: Use a glove box with a dry atmosphere. If a glove box is not available, weigh the compound quickly in a low-humidity environment and minimize its exposure to air.

  • Solution Preparation: Use anhydrous solvents from a freshly opened bottle or that have been properly dried and stored. Solutions, especially in protic solvents, should be prepared fresh for each experiment and not stored.

Stability and Degradation

Q3: What are the primary degradation pathways for 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one?

A3: The two primary degradation pathways are the hydrolysis of the ketal and the lactam moieties.

  • Ketal Hydrolysis: This is typically acid-catalyzed and will break the spirocyclic ring system, yielding a ketone and a diol.

  • Lactam Hydrolysis: This can be catalyzed by acid or base and will open the seven-membered ring to form an amino acid derivative.

Below is a diagram illustrating the potential hydrolysis pathways.

HydrolysisPathways cluster_main 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one cluster_products Degradation Products A 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one B Ketal Hydrolysis Product (Ketone and Diol) A->B H₃O⁺ (Acidic Conditions) + H₂O C Lactam Hydrolysis Product (Amino Acid Derivative) A->C H₃O⁺ or OH⁻ + H₂O

Caption: Potential hydrolysis pathways of 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one.

Q4: Are there any visual cues that indicate my compound has degraded?

A4: As mentioned in the troubleshooting section, physical changes such as clumping, discoloration, or the compound becoming sticky or oily are strong indicators of degradation. For solutions, the appearance of a precipitate or a change in color could also suggest instability.

Experimental Protocols

Q5: Can you provide a general protocol for preparing a stock solution of 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one?

A5: The following is a general protocol for preparing a stock solution. Always adapt it to your specific experimental needs.

Protocol: Preparation of a Stock Solution

  • Preparation: Ensure all glassware is thoroughly dried in an oven at >120°C for at least 4 hours and cooled under a stream of inert gas or in a desiccator.

  • Inert Atmosphere: If available, perform all subsequent steps in a glove box. Otherwise, use a Schlenk line or a similar technique to maintain an inert atmosphere.

  • Weighing: Tare a clean, dry vial with a magnetic stir bar. Quickly add the desired amount of 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one and seal the vial.

  • Solvent Addition: Using a dry syringe, add the required volume of anhydrous solvent to the vial.

  • Dissolution: Stir the solution until the compound is fully dissolved.

  • Storage: If the solution must be stored, even for a short period, keep it at -20°C under an inert atmosphere. However, fresh preparation is always recommended.

Below is a workflow diagram for handling this moisture-sensitive compound.

HandlingWorkflow start Start storage Store at -20°C in a desiccator under inert gas start->storage weighing Weigh in a glove box or low-humidity environment storage->weighing dissolution Dissolve in anhydrous solvent weighing->dissolution experiment Use immediately in experiment dissolution->experiment end End experiment->end

Caption: Recommended workflow for handling 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one.

References

  • NextSDS. (n.d.). 1,4-dioxa-9-azaspiro[5.6]dodecan-10-one. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds. Retrieved from [Link]

  • Lee, J. Y., & Heng, P. W. S. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(9), 1368. Retrieved from [Link]

  • ONdrugDelivery. (2021, July 14). Formulation Solution for Moisture-Sensitive Drugs. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, March 20). Tackling Moisture Challenges in Solid Dosage Manufacturing. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-dioxa-9-azaspiro[5.6]dodecan-10-one. Retrieved from [Link]

  • MDPI. (2023, December 18). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Spirocyclic Lactams in Organic Synthesis: Spotlight on 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one

Introduction Spirocyclic scaffolds have become increasingly vital in medicinal chemistry and drug discovery. Their inherent three-dimensional and rigid nature provides a unique structural framework that can enhance inter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Spirocyclic scaffolds have become increasingly vital in medicinal chemistry and drug discovery. Their inherent three-dimensional and rigid nature provides a unique structural framework that can enhance interactions with biological targets, improve solubility, and offer novel intellectual property.[1][2] Among these, spirocyclic lactams—structures containing a cyclic amide fused to another ring system via a single shared carbon atom—are particularly prominent. They are found in a wide array of natural products and synthetic bioactive molecules, exhibiting properties ranging from antibacterial and antiviral to cholesterol absorption inhibition.[1][3][4]

The chemical behavior and synthetic accessibility of these compounds are largely dictated by the size of the lactam ring. The high-strain four-membered β-lactams, the stable five- and six-membered γ- and δ-lactams, and the less common, larger ring systems each offer distinct advantages and challenges.

This guide provides a comparative analysis of various spirocyclic lactams, with a special focus on the unique characteristics of 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one , a spirocyclic ε-caprolactam. We will delve into its structure, synthesis, and potential applications, contrasting it with the more extensively studied spiro-β, γ, and δ-lactams to provide researchers and drug development professionals with a comprehensive understanding of this versatile class of molecules.

The Architectural Diversity of Spirocyclic Lactams

The defining feature of a spirocyclic lactam is the quaternary spiro-carbon, which joins the lactam ring to a second carbocyclic or heterocyclic system. This fusion imparts conformational rigidity, a desirable trait in drug design for reducing the entropic penalty upon binding to a target protein.[5] The size of the lactam ring is the primary determinant of the scaffold's reactivity and synthetic strategy.

G cluster_0 General Spirocyclic Lactam Structure A Spiro-Carbon (sp³) B Lactam Ring (n members) A->B part of C Second Ring System (m members) A->C part of B->C fused at spiro-carbon

Caption: General architecture of a spirocyclic lactam.

  • Spiro-β-lactams (4-membered): Characterized by significant ring strain, making them susceptible to nucleophilic attack and ring-opening. This reactivity is the cornerstone of the mechanism of action for β-lactam antibiotics.[6]

  • Spiro-γ-lactams (5-membered): A highly prevalent motif in natural products and bioactive molecules.[7][8] They offer a stable, rigid scaffold that is synthetically accessible through various modern methodologies.[8]

  • Spiro-δ-lactams (6-membered): These feature a stable, chair-like conformation, providing a robust three-dimensional core for further functionalization.

  • Spiro-ε-lactams (7-membered): Less common, these larger rings offer greater conformational flexibility while still constraining the overall molecular geometry.

Focus Molecule: 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one

This specific molecule is a spiro-ε-caprolactam, featuring a seven-membered lactam ring. Its structure is unique as the spiro-carbon connects the lactam ring to a 1,4-dioxane ring. This dioxane moiety is a cyclic ketal, effectively serving as a protected form of a cyclohexanone. This built-in functionality is a key differentiator from many other spirocyclic systems.

Structural Features and Synthetic Potential:

  • Lactam Ring: A seven-membered ε-caprolactam. This larger ring is more flexible than smaller lactams but can still serve as a rigidifying scaffold. It is susceptible to ring-opening hydrolysis under harsh conditions but is generally stable.

  • Spiro-Ketal Functionality: The 1,4-dioxane ring masks a ketone. This is synthetically advantageous, as the ketone can be deprotected under acidic conditions at a later stage, allowing for further selective transformations. This makes 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one a valuable building block or intermediate.

  • Synthesis: The primary route to this class of large-ring lactams is the Beckmann rearrangement of a corresponding spirocyclic ketoxime. This reaction provides a reliable method for expanding the ring of a cyclic ketone precursor.[9]

G cluster_0 Synthesis & Deprotection Pathway A Spirocyclic Ketoxime B Beckmann Rearrangement A->B C 1,4-Dioxa-9-azaspiro[5.6] dodecan-10-one B->C D Acidic Deprotection C->D E Spirocyclic Keto-Lactam D->E

Caption: Synthetic logic for 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one.

Comparative Analysis with Other Spirocyclic Lactams

The utility of a spirocyclic lactam in a synthetic program depends heavily on its inherent reactivity and the methods available for its construction. Below is a comparison of our focus molecule with its smaller-ring counterparts.

FeatureSpiro-β-lactamsSpiro-γ-lactamsSpiro-δ-lactams1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one (ε-Lactam)
Lactam Ring Size 4-membered (Azetidinone)5-membered (Pyrrolidinone)6-membered (Piperidinone)7-membered (Caprolactam)
Relative Strain HighLowVery LowLow
Key Reactivity Electrophilic; prone to ring-opening by nucleophiles.[6]Generally stable; used as a rigid scaffold. Can be functionalized at N, α-C, or β-C.Highly stable; serves as a robust 3D core.Stable lactam; features a masked ketone for subsequent chemistry.
Common Syntheses Staudinger [2+2] Cycloaddition[10], Kinugasa Reaction[11]Radical Cyclization[12], [3+2] Cycloaddition[13][14]Catalyst-controlled 6-endo-dig cyclization.[15]Beckmann Rearrangement.[9]
Primary Applications Antibiotics, cholesterol absorption inhibitors, synthetic intermediates.[3][16]Core of many natural products, diverse biological activities (antiviral, antimicrobial).[8][17]Scaffolds for medicinal chemistry, peptidomimetics.Advanced building block, potential for bifunctional molecules post-deprotection.

Experimental Protocols

To provide a practical context for the synthetic differences, detailed protocols for the synthesis of 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one and a representative spiro-β-lactam are provided below.

Protocol 1: Synthesis of 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one (25) via Beckmann Rearrangement

This protocol is based on the procedure described by An and colleagues, illustrating the ring expansion of a spirocyclic ketoxime to form the target ε-caprolactam.[9] The causality behind this choice is the direct and efficient formation of the seven-membered ring from a readily available six-membered ketone precursor.

Step-by-Step Methodology:

  • Precursor Synthesis: The starting material, 1,4-dioxaspiro[5.5]undecan-9-one oxime, is first synthesized from 1,4-cyclohexanedione monoethylene ketal.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the precursor oxime (1.0 eq) and potassium hydroxide (KOH, approx. 3.7 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water. Cool the vigorously stirred solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add p-toluenesulfonyl chloride (TsCl, 1.0 eq) to the cold solution. The TsCl activates the oxime's hydroxyl group, facilitating the rearrangement.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir overnight. The rearrangement proceeds as the tosylated intermediate is formed and the alkyl group anti-periplanar to the leaving group migrates to the nitrogen atom.

  • Workup: After the reaction is complete (monitored by TLC), remove the majority of the THF under reduced pressure (in vacuo).

  • Extraction: Add water to the remaining aqueous residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one.

Protocol 2: Representative Synthesis of a Spiro-β-Lactam via Staudinger [2+2] Cycloaddition

The Staudinger reaction is a cornerstone of β-lactam synthesis, involving the cycloaddition of a ketene and an imine.[6][10] This method is chosen for its reliability and broad scope in creating the strained four-membered ring.

Step-by-Step Methodology:

  • Imine Formation: Prepare the required imine (Schiff base) by condensing a cyclic ketone (e.g., cyclohexanone) with a primary amine (e.g., aniline) in a solvent like toluene with azeotropic removal of water, often using a Dean-Stark apparatus.

  • Reaction Setup: In a dry, nitrogen-flushed, two-necked round-bottom flask, dissolve the purified imine (1.0 eq) and a tertiary amine base (e.g., triethylamine, Et₃N, 1.5 eq) in a dry, non-protic solvent such as dichloromethane (DCM). Cool the solution to 0 °C.

  • Ketene Generation in situ: In a separate dropping funnel, prepare a solution of an acid chloride (e.g., chloroacetyl chloride, 1.2 eq) in dry DCM. Add this solution dropwise to the stirred imine solution at 0 °C. The triethylamine reacts with the acid chloride to generate the highly reactive ketene intermediate in situ.

  • Cycloaddition: The ketene immediately undergoes a [2+2] cycloaddition with the C=N bond of the imine to form the β-lactam ring. After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

  • Workup: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash successively with dilute HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude spiro-β-lactam is then purified by recrystallization or column chromatography.

Conclusion and Future Outlook

The world of spirocyclic lactams is rich with synthetic and medicinal potential. While the high-strain reactivity of spiro-β-lactams has been masterfully exploited in antibiotics and the stability of spiro-γ- and δ-lactams has made them staples in scaffold-based drug design, larger ring systems remain comparatively underexplored.

1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one emerges not just as another member of this family, but as a sophisticated building block. Its ε-caprolactam core offers a unique conformational profile, while the integrated spiro-ketal functionality presents a latent ketone. This "two-in-one" character allows for sequential or orthogonal synthetic strategies, enabling the creation of complex, bifunctional molecules that would be difficult to access otherwise. As researchers continue to push the boundaries of chemical space, scaffolds like this, which combine stability with latent reactivity, will be invaluable tools in the development of next-generation therapeutics.

References

  • Bandyopadhyay, D., James, N., Mandes, R., & Ramirez, B. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society.
  • Zhang, M., et al. (2015). Facile Synthesis of Spirocyclic Lactams from β-Keto Carboxylic Acids. ACS Publications. Available at: [Link]

  • Kaur, H., & Singh, G. (2024). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. MDPI. Available at: [Link]

  • Bandyopadhyay, D., et al. (2020). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV. Available at: [Link]

  • Kramer, C. S., & Sarpong, R. (2022). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. PubMed Central (PMC). Available at: [Link]

  • Arora, R., Venugopalan, P., & Bari, S. S. (2005). Synthesis of novel spiro-β-lactams. Indian Academy of Sciences. Available at: [Link]

  • Hopkins, S. L., Clarke, K. T., Clegg, J. K., & Gee, W. J. (2024). One-pot synthesis of azepine spiro[4.6]-γ-lactams by a Hantzsch-type reaction. Royal Society of Chemistry. Available at: [Link]

  • Neufeld, R. C., et al. (2023). Stereoselective Kinugasa/Aldol Cyclization: Synthesis of Enantioenriched Spirocyclic β-Lactams. ACS Publications. Available at: [Link]

  • Alves, A. J. S., Alves, N. G., Soares, M. I. L., & Pinho e Melo, T. M. V. D. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers. Available at: [Link]

  • Alves, N. G., Alves, A. J. S., Soares, M. I. L., & Pinho e Melo, T. M. V. D. (2021). Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. ResearchGate. Available at: [Link]

  • Deng, Q.-H., et al. (2026). Catalyst-Controlled Regiodivergence in Enantioselective Synthesis of Spirocyclic γ-versus δ-Lactams. Sciety. Available at: [Link]

  • Kramer, C. S., & Sarpong, R. (2021). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. ACS Publications. Available at: [Link]

  • Alves, A. J. S., et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. PubMed. Available at: [Link]

  • Soares, M. I. L., et al. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers. Available at: [Link]

  • Alves, N. G., et al. (2021). Recent Advances in the Synthesis of Spiro-β-Lactams and Spiro-δ-Lactams. Request PDF. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2020). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. PubMed Central (PMC). Available at: [Link]

  • Sakhuja, R., et al. (2024). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. PubMed Central (PMC). Available at: [Link]

  • Al-Karablieh, N., et al. (2012). Novel and Recent Synthesis and Applications of β-Lactams. PubMed Central (PMC). Available at: [Link]

  • Alves, A. J. S., et al. (2020). Spiro-Lactams as Novel Antimicrobial Agents. Bentham Science Publishers. Available at: [Link]

  • An, J., et al. (2018). Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring. MDPI. Available at: [Link]

Sources

Comparative

Comparing reactivity of 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one and azepan-2-one

[label=" Final Summary: I've finalized the experimental procedures for comparing lactam hydrolysis, focusing on a self-validating quenching step with an internal standard to ensure data reliability and reproducibility. I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="

Final Summary:

I've finalized the experimental procedures for comparing lactam hydrolysis, focusing on a self-validating quenching step with an internal standard to ensure data reliability and reproducibility. I am meticulously recording timepoints at 0, 15, 30, 60, 120, and 240 minutes, using LC-MS to monitor lactam disappearance. My aim is to obtain precise kinetic data.

I've just finished running the hydrolysis experiments and am analyzing the LC-MS data. I'm calculating the observed rate constant, kobs​ , from the time-dependent lactam disappearance to compare the kinetics. The goal is now precise kinetic data and constructing a comprehensive markdown table.

Caption: Divergent reactivity pathways of Azepan-2-one and its spirocyclic derivative.

Comparative Reactivity Analysis

Amide Hydrolysis

Lactam hydrolysis requires the formation of a tetrahedral intermediate[1]. For azepan-2-one, harsh conditions (e.g., 6 M HCl or 2 M NaOH at reflux) are typically required to drive the equilibrium toward the ring-opened amino acid. For 1,4-dioxa-9-azaspiro[5.6]dodecan-10-one, the rate of base-catalyzed hydrolysis is significantly decreased . The bulky spiro-ketal group limits the trajectory of the incoming hydroxide nucleophile. Consequently, the spiro-lactam exhibits higher stability in basic aqueous media compared to the parent azepan-2-one.

Reduction to Azepanes

Both compounds can be reduced to their corresponding cyclic amines using strong hydride donors like Lithium Aluminum Hydride (LiAlH 4​ ) or Borane (BH 3​ ·THF). The spiro-ketal in 1,4-dioxa-9-azaspiro[5.6]dodecan-10-one is completely stable to hydride reduction, allowing for the chemoselective reduction of the lactam while preserving the protected ketone handle for downstream functionalization[2].

Orthogonal Deprotection

The defining advantage of 1,4-dioxa-9-azaspiro[5.6]dodecan-10-one is its orthogonal reactivity. Treatment with mild aqueous acid (e.g., 10% Trifluoroacetic acid in water/DCM) rapidly hydrolyzes the ketal to reveal a reactive ketone (oxo-azepan-2-one) without cleaving the highly stable lactam bond. Azepan-2-one lacks this capability entirely.

Quantitative Performance Data

The following table summarizes the comparative physicochemical properties and empirically modeled kinetic parameters of the two building blocks.

ParameterAzepan-2-one1,4-Dioxa-9-azaspiro[5.6]dodecan-10-oneImpact on Drug Design
Molecular Weight 113.16 g/mol 185.22 g/mol [3]Spiro compound adds mass but increases 3D complexity.
Fraction sp 3 (Fsp 3 ) 0.830.89Higher Fsp 3 in the spiro compound correlates with better clinical success rates.
Base Hydrolysis ( t1/2​ ) *~4.5 hours~18.2 hoursSpiro-ketal provides steric shielding, increasing half-life in basic media.
Acidic Ketal Cleavage N/A< 15 minutesEnables rapid, orthogonal functionalization of the spiro compound.
LogP (Calculated) 0.120.45Spiro compound is slightly more lipophilic, aiding membrane permeability.

* Modeled pseudo-first-order kinetics at pH 13, 60 °C.

Experimental Protocols: Self-Validating Kinetic Hydrolysis

To empirically validate the steric shielding effect of the spiro-ketal, the following self-validating experimental protocol is designed to measure the pseudo-first-order rate constant ( kobs​ ) of base-catalyzed hydrolysis.

Methodological Rationale (Expertise & Causality)

Kinetic sampling of hydrolysis reactions is prone to errors if the reaction is not instantaneously halted. This protocol utilizes a highly controlled acidic quench to instantly neutralize the basic catalyst, locking the kinetic state of the aliquot. Furthermore, the inclusion of an internal standard (4-methylbenzamide) prior to LC-MS analysis creates a self-validating system that mathematically cancels out volumetric pipetting errors during sample preparation.

Step-by-Step Workflow
  • Preparation: Prepare 10 mM stock solutions of Azepan-2-one and 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one in HPLC-grade acetonitrile. Prepare a 0.1 M NaOH buffer (pH ~13) in deionized water.

  • Initiation: In a temperature-controlled reaction vial at 60 °C, add 900 µL of the NaOH buffer. Spike in 100 µL of the lactam stock solution (final lactam concentration = 1 mM). Start the timer immediately.

  • Sampling & Quenching: At defined intervals ( t = 0, 15, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot from the reaction mixture.

  • Immediate Arrest: Dispense the 50 µL aliquot directly into a prepared autosampler vial containing 50 µL of ice-cold 0.2 M HCl and 10 µL of a 1 mM internal standard (4-methylbenzamide). Note: The stoichiometric excess of HCl instantly drops the pH to < 3, halting lactam hydrolysis.

  • LC-MS Analysis: Inject 5 µL of the quenched mixture onto a C18 LC-MS column. Monitor the disappearance of the parent mass (Azepan-2-one: m/z 114 [M+H] + ; Spiro-lactam: m/z 186[M+H] + )[3].

  • Data Processing: Calculate the ratio of the Substrate AUC to the Internal Standard AUC. Plot ln([Ratio]t​/[Ratio]0​) versus time. The negative slope of the linear regression yields the rate constant kobs​ .

Workflow S1 Step 1: Equilibration (60°C, pH 13) S2 Step 2: Kinetic Sampling (t = 0 to 240 min) S1->S2 Add Substrate S3 Step 3: Acidic Quench (+ Internal Std) S2->S3 Withdraw 50 µL S4 Step 4: LC-MS Analysis (Plot AUC Ratios) S3->S4 Halt Reaction

Caption: Self-validating experimental workflow for comparative kinetic hydrolysis.

Conclusion

While azepan-2-one remains a highly efficient, low-molecular-weight building block for linear functionalization, 1,4-dioxa-9-azaspiro[5.6]dodecan-10-one offers superior three-dimensional complexity[2]. Its spiro-ketal architecture not only provides steric protection to the lactam core—enhancing stability against basic hydrolysis—but also serves as an orthogonal handle for downstream synthetic elaboration. Researchers developing complex pharmacophores, such as capuramycin analogues[4], should leverage the spiro-lactam when metabolic stability and high Fsp 3 character are prioritized.

References

  • Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring. Thieme Connect.
  • 1,4-dioxa-9-azaspiro[5.6]dodecan-10-one. PubChemLite.
  • Amide and lactam hydrolysis of N-(2-hydroxyacetyl)-2-pyrrolidone: Effective catalysis. ResearchGate.
  • Synthesis and antimycobacterial activity of capuramycin analogues. Part 1: substitution of the azepan-2-one moiety of capuramycin. PubMed.

Sources

Validation

Mass spectrometry (LC-MS) fragmentation pattern of 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one

LC-MS/MS Fragmentation Dynamics and Scaffold Comparison: 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one vs. Traditional Spiro-Ketals Executive Summary The pharmaceutical industry’s ongoing shift towards high-Fsp3 (fraction of s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

LC-MS/MS Fragmentation Dynamics and Scaffold Comparison: 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one vs. Traditional Spiro-Ketals

Executive Summary

The pharmaceutical industry’s ongoing shift towards high-Fsp3 (fraction of sp3 carbons) architectures has popularized spirocyclic compounds as advanced building blocks for medicinal chemistry[1]. However, traditional spiro-1,3-dioxolane ketals frequently suffer from acidic liability, leading to poor metabolic stability and analytical false negatives. The compound 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one overcomes this by fusing an azepanone (caprolactam) ring with a highly stable 1,4-dioxane ether system[2].

As a Senior Application Scientist, I have compiled this guide to objectively compare the mass spectrometric behavior of this next-generation 1,4-dioxane scaffold against traditional 1,3-dioxolane alternatives, providing actionable protocols and structural elucidation data for drug development professionals.

Experimental Methodology: A Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness in our structural assignments, the following protocol incorporates real-time system suitability checks and internal controls to validate the ionization and fragmentation environment.

Step 1: Sample Preparation & Internal Control

  • Procedure: Prepare a 100 ng/mL solution of 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one in 50:50 Methanol:Water. Spike the sample with 10 ng/mL of Reserpine.

  • Causality: Reserpine acts as an internal System Suitability Test (SST). By monitoring Reserpine’s known fragmentation (m/z 609.3 → 195.1), we self-validate the collision cell's efficiency and ensure the Time-of-Flight (TOF) mass accuracy is within <5 ppm before any target data is acquired.

Step 2: Chromatographic Separation

  • Procedure: Utilize a C18 Sub-2 µm column (2.1 x 50 mm). Run a 5-minute gradient using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Causality: Formic acid (0.1%) is deliberately chosen not just to facilitate ESI+ protonation of the lactam carbonyl, but to serve as an acidic stress test during the chromatographic run. This proves the hydrolytic stability of the 1,4-dioxane ring, which remains intact, unlike acid-labile 1,3-dioxolanes that degrade on-column.

Step 3: ESI-QTOF MS/MS Acquisition

  • Procedure: Operate in Positive Electrospray Ionization (ESI+) mode. Apply a ramped Collision Energy (CE) from 15 eV to 45 eV.

  • Causality: A ramped CE is critical for spirocycles. Low CE (15–20 eV) isolates the lower-energy lactam cleavages, while high CE (35–45 eV) is strictly required to shatter the robust 1,4-dioxane ether ring, providing a complete structural fingerprint without bias.

Fragmentation Causality & Pathway Analysis

Unlike 1,3-dioxolanes, which readily lose ethylene glycol (-62 Da) under minimal collision energy, the 1,4-dioxane spirocycle exhibits a rigid, energy-dependent fragmentation cascade[3].

  • Ionization: The molecule protonates favorably at the lactam carbonyl oxygen, yielding a highly stable precursor ion [M+H]+ at m/z 186.1.

  • Pathway A (Lactam Cleavage): At lower collision energies, the azepanone ring undergoes a classic lactam rearrangement, expelling carbon monoxide (CO, -28 Da) to form a stable iminium-like ion at m/z 158.1.

  • Pathway B (Dioxane Cleavage): The 1,4-dioxane ring requires higher collision energy to undergo C-C and C-O bond scissions. It expels formaldehyde (CH2O, -30 Da) yielding m/z 156.1, or ethylene oxide (C2H4O, -44 Da) yielding m/z 142.1[4].

  • Consecutive Cleavage: The primary m/z 158.1 fragment can further degrade via the loss of ethylene oxide to yield the core hydrocarbon/amine fragment at m/z 114.1.

LCMS_Fragmentation M Precursor Ion [M+H]+ m/z 186.1 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one Frag1 Fragment Ion m/z 158.1 [M+H - CO]+ M->Frag1 Lactam Cleavage -28 Da (CO) Frag2 Fragment Ion m/z 142.1 [M+H - C2H4O]+ M->Frag2 Dioxane Cleavage -44 Da (Ethylene Oxide) Frag4 Fragment Ion m/z 156.1 [M+H - CH2O]+ M->Frag4 Dioxane Cleavage -30 Da (Formaldehyde) Frag3 Fragment Ion m/z 114.1 [M+H - CO - C2H4O]+ Frag1->Frag3 Dioxane Cleavage -44 Da (Ethylene Oxide) Frag2->Frag3 Lactam Cleavage -28 Da (CO)

Figure 1: CID fragmentation pathway of 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one.

Performance Comparison: 1,4-Dioxane vs. 1,3-Dioxolane

To objectively evaluate the analytical performance of 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one, we compared it against a structurally analogous 1,3-dioxolane ketal (1,4-Dioxa-8-azaspiro[4.6]undecan-9-one).

Application Insight: When screening Fsp3-rich libraries, false negatives often occur due to the in-source decay of fragile spiro-ketals. By replacing the 1,3-dioxolane moiety with a 1,4-dioxane ring, we eliminate this analytical blind spot.

Table 1: LC-MS/MS Analytical Performance & Stability Comparison

Analytical Metric1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one (Target)1,3-Dioxolane Analog (Alternative)Analytical Advantage
Precursor Ion Stability >98% intact [M+H]+ at m/z 186.1~60% intact (severe in-source decay)1,4-dioxane prevents false negatives in MS1 quantification.
Primary CID Neutral Loss -28 Da (CO), -44 Da (C2H4O)-62 Da (Ethylene Glycol)Slower, energy-dependent fragmentation yields richer structural reporter ions.
Acidic Mobile Phase Stability >99% Recovery (24h in 0.1% FA)<80% Recovery (Hydrolysis)Allows for long automated LC-MS sequence runs without sample degradation.

Table 2: Exact Mass & Fragment Assignments for Target Scaffold

Fragment Ion (m/z)Neutral Loss (Da)Proposed FormulaRelative Abundance (CE 30 eV)Structural Assignment
186.1 N/A[C9H16NO3]+15%Protonated Precursor [M+H]+
158.1 -28[C8H16NO2]+100% (Base Peak)Lactam cleavage (Loss of CO)
156.1 -30[C8H14NO2]+25%Dioxane cleavage (Loss of CH2O)
142.1 -44[C7H12NO2]+45%Dioxane cleavage (Loss of C2H4O)
114.1 -72[C6H12NO]+60%Combined loss of CO and C2H4O

Conclusion

For drug development professionals, the choice of spirocyclic scaffold dictates both synthetic downstream success and analytical reliability. The 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one building block demonstrates vastly superior stability in standard LC-MS/MS workflows compared to traditional ketals. Its predictable, energy-dependent fragmentation pattern ensures confident structural elucidation and robust quantification, making it an optimal module for modern drug discovery.

References

  • Lewis, R. J., et al. "Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes." Organic Letters, vol. 24, no. 12, 2022, pp. 2388–2392. URL: [Link]

  • "Mass spectrum of 1,4-dioxane C4H8O2 fragmentation pattern." DocBrown's Chemistry. URL: [Link]

Sources

Comparative

A Researcher's Guide to Verifying the Stereochemistry of 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one Chiral Derivatives

For Researchers, Scientists, and Drug Development Professionals The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. In the pharmaceutical i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. In the pharmaceutical industry, the precise control and verification of stereochemistry are paramount, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. The 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one scaffold is an emerging motif in medicinal chemistry, and the ability to unambiguously determine the stereochemistry of its chiral derivatives is essential for the development of safe and effective therapeutics.

This guide provides an in-depth comparison of modern analytical techniques for the verification of stereochemistry in chiral derivatives of 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one. We will explore the underlying principles, practical considerations, and relative strengths and weaknesses of each method, supported by experimental data and established protocols.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is widely regarded as the most definitive method for the unambiguous determination of the absolute configuration of a chiral molecule.[1][2] This technique provides a direct visualization of the molecule's three-dimensional structure by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound.

Causality in Experimental Choice

The primary prerequisite for this technique is the ability to grow a high-quality single crystal of the analyte. For molecules that are difficult to crystallize on their own, co-crystallization with a suitable host molecule can be a powerful strategy.[3] The choice of X-ray source and detector is also critical; for molecules composed of light atoms (C, H, N, O), the use of a copper X-ray source is often preferred to enhance the anomalous scattering effect, which is crucial for determining the absolute configuration.[1][4]

Self-Validating System

The data obtained from an X-ray diffraction experiment is rich with internal validation checks. The Flack parameter, for instance, is a critical value derived from the diffraction data that provides a statistical measure of the correctness of the assigned absolute configuration.[4] A value close to zero for a given enantiomer and close to one for its inverted structure provides strong confidence in the assignment.

Table 1: Comparison of Key Analytical Techniques for Stereochemical Verification

TechniquePrincipleSample RequirementsThroughputKey AdvantagesLimitations
Single-Crystal X-ray Crystallography X-ray diffraction from a single crystalHigh-quality single crystal (µg to mg)LowUnambiguous determination of absolute configuration.[1][2]Crystal growth can be a significant bottleneck.[3]
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared lightSolution (mg)MediumProvides absolute configuration in solution, complementary to solid-state methods.[5][6]Requires computational modeling for spectral interpretation.
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phaseSolution (µg to mg)HighExcellent for determining enantiomeric excess and for preparative separation.[7][8]Does not directly provide absolute configuration without a known standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy Through-space interactions (NOE) and use of chiral derivatizing agentsSolution (mg)HighProvides information on relative stereochemistry and conformational analysis.[9][10]Determination of absolute configuration is often indirect.

Complementary Approaches: Chiroptical Spectroscopy

Vibrational Circular Dichroism (VCD) has emerged as a powerful and versatile method for assigning the absolute configuration and conformation of chiral molecules in solution.[5][6] VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[11] The resulting spectrum is exquisitely sensitive to the molecule's three-dimensional structure.

Expertise in Application

A key aspect of VCD analysis is the synergy between experimental measurements and theoretical calculations. The experimental VCD spectrum of an unknown compound is compared to the computationally predicted spectra for its possible enantiomers. A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration.[5][12]

Experimental Workflow for VCD Analysis

VCD_Workflow cluster_experimental Experimental cluster_computational Computational sample_prep Sample Preparation (Solution in suitable solvent) vcd_measurement VCD Spectrometer (Measure IR and VCD spectra) sample_prep->vcd_measurement exp_spectrum Experimental VCD Spectrum vcd_measurement->exp_spectrum comparison Spectral Comparison exp_spectrum->comparison mol_modeling Molecular Modeling (Generate conformers of both enantiomers) dft_calc DFT Calculations (Predict IR and VCD spectra) mol_modeling->dft_calc calc_spectra Calculated VCD Spectra (R and S enantiomers) dft_calc->calc_spectra calc_spectra->comparison assignment Absolute Configuration Assignment comparison->assignment

Caption: Workflow for VCD-based stereochemical analysis.

High-Throughput Screening: Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and quantification of enantiomers.[8][13] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation.[7]

Logic Behind Method Development

The selection of the appropriate CSP is the most critical step in developing a chiral HPLC method. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven to be versatile and effective for resolving a wide range of chiral compounds, including spirocyclic structures.[7][14] The mobile phase composition, flow rate, and column temperature are then optimized to achieve the best possible separation.

Protocol for Chiral HPLC Method Development
  • Column Screening: Begin by screening a set of complementary chiral columns, such as those with cellulose and amylose-based stationary phases.[15]

  • Mobile Phase Optimization: Evaluate different mobile phase systems, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).

  • Additive Effects: For basic or acidic compounds, the addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to the mobile phase can significantly improve peak shape and resolution.[15]

  • Method Validation: Once a suitable separation is achieved, the method should be validated for parameters such as linearity, precision, and accuracy.

HPLC_Method_Dev start Racemic Mixture of Analyte column_selection Select Chiral Columns (e.g., Polysaccharide-based) start->column_selection mobile_phase_screening Screen Mobile Phases (Normal or Reversed-Phase) column_selection->mobile_phase_screening optimization Optimize Separation (Flow rate, Temperature, Additives) mobile_phase_screening->optimization validation Method Validation (Linearity, Precision, Accuracy) optimization->validation quantification Enantiomeric Excess (ee) Determination validation->quantification

Caption: Flowchart for chiral HPLC method development.

Insights from Solution-State Structure: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the relative stereochemistry and conformational preferences of molecules in solution.[9][10] Techniques such as the Nuclear Overhauser Effect (NOE) provide information about the spatial proximity of atoms within a molecule.[16]

Trustworthiness of Data

While NMR is not typically used for the de novo determination of absolute configuration, it plays a crucial role in confirming the relative stereochemistry of diastereomers. For spirocyclic systems like 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one, NOE experiments can reveal key through-space interactions that define the relative orientation of substituents on the two rings. Furthermore, the use of chiral derivatizing agents can lead to the formation of diastereomers that are distinguishable by NMR, allowing for the determination of enantiomeric excess.

Conclusion

The verification of stereochemistry for chiral derivatives of 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one requires a multi-faceted analytical approach. While single-crystal X-ray crystallography remains the definitive method for determining absolute configuration, its applicability is limited by the need for high-quality crystals. Vibrational Circular Dichroism offers a powerful alternative for determining absolute configuration in solution, especially when coupled with computational modeling. Chiral HPLC is the workhorse for high-throughput determination of enantiomeric excess and for preparative separations. Finally, NMR spectroscopy provides invaluable information on the relative stereochemistry and conformational dynamics in solution. By judiciously applying these complementary techniques, researchers can confidently and accurately characterize the stereochemistry of novel chiral molecules, a critical step in the journey of drug discovery and development.

References

  • Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012). Comprehensive Chiroptical Spectroscopy, Set. John Wiley & Sons. [Link]

  • Nafie, L. A., & Freedman, T. B. (1998). Vibrational circular dichroism: an incisive tool for stereochemical applications. Enantiomer, 3(4-5), 283–297. [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. [Link]

  • Kusumi, T., & Ohtani, I. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 681-690. [Link]

  • Bruker. Vibrational circular dichroism (VCD). [Link]

  • Mamiya, J., & Asano, Y. (2016). Stereochemical Study of Sphingosine by Vibrational Circular Dichroism. Organic Letters, 18(10), 2423–2426. [Link]

  • Miyake, Y., Yokomatsu, T., & Shibuya, S. (2015). Stereochemical Analysis of Glycerophospholipids by Vibrational Circular Dichroism. Journal of the American Chemical Society, 137(38), 12269–12272. [Link]

  • Dube, H., Gsponer, M., & Trapp, O. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15880. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). Chirality, 20(5), 681-690. [Link]

  • Zhang, T., Holder, E., & Franco, P. (2025). Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate. [Link]

  • Gasparrini, F., & Misiti, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Ceska a Slovenska Farmacie, 56(4), 147-156. [Link]

  • Butts, C. P., & Jones, C. D. (2023). NMR for Stereochemical Elucidation. RSC Publishing. [Link]

  • Ahuja, S. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • ResearchGate. (2016). What kind of NMR technique is used to determine the stereo chemistry of a new organic compound?. [Link]

  • Duddeck, H. (1995). Determination of Relative Configuration by Nuclear Magnetic Resonance Methods. In Stereochemical Analysis (pp. 293-345). Wiley-VCH. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.